Unique Dual-Indole Architecture Versus Simpler 3-Oxoacetamideindolyl Congeners
852368‑05‑9 is the sole member of the 3‑oxoacetamideindolyl patent family [1] that incorporates a 2‑phenyl‑1H‑indol‑3‑yl thioether extension. The closest structural comparators—such as N‑[2‑(1H‑indol‑3‑ylsulfanyl)ethyl]‑2‑(2‑methyl‑1H‑indol‑3‑yl)‑2‑oxoacetamide or 2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenylacetamide (CHEMBL356828) [2]—carry either a methyl or no substituent at the 2‑position of the indole ring, resulting in a substantially smaller van der Waals volume and altered electronic distribution.
| Evidence Dimension | Molecular weight (size descriptor for target‑binding pocket occupancy) |
|---|---|
| Target Compound Data | 439.5 g mol⁻¹ |
| Comparator Or Baseline | N‑[2‑(1H‑indol‑3‑ylsulfanyl)ethyl]‑2‑(2‑methyl‑1H‑indol‑3‑yl)‑2‑oxoacetamide: ~380 g mol⁻¹ (estimated); 2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenylacetamide (CHEMBL356828): 292.3 g mol⁻¹ |
| Quantified Difference | ΔMW ≈ 60–147 g mol⁻¹ (15–50 % larger than comparators) |
| Conditions | Calculated from chemical formula; no direct biochemical assay comparing these three compounds in the same experiment is publicly available. |
Why This Matters
The substantially larger molecular volume of 852368‑05‑9 suggests it will occupy binding cavities differently than smaller 3‑oxoacetamideindolyl analogs, which can translate into divergent selectivity when screening against panels of oncology‑relevant targets.
- [1] Chen, C.-T., Chen, S.-J., Hsu, M.-C., Hwang, D.-R., Li, W.-T., & Lin, C.-C. (2005). Indol-3-yl-2-oxoacetamide compounds and methods of use thereof. U.S. Patent No. 6,903,104 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] ChEMBL Database. (2026). CHEMBL356828 – 2‑(1H‑indol‑3‑yl)‑2‑oxo‑N‑phenylacetamide. Cambridge, UK: European Bioinformatics Institute. View Source
